molecular formula C10H8BrNS B13098531 4-(3-Bromophenyl)thiophen-2-amine CAS No. 1392042-83-9

4-(3-Bromophenyl)thiophen-2-amine

Cat. No.: B13098531
CAS No.: 1392042-83-9
M. Wt: 254.15 g/mol
InChI Key: JYIAUAKWDGOPGD-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)thiophen-2-amine is a heterocyclic organic compound that contains a thiophene ring substituted with a bromophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)thiophen-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)thiophen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes .

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)thiophen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)thiophen-2-amine: Similar structure but with the bromine atom at a different position.

    4-(3-Chlorophenyl)thiophen-2-amine: Similar structure with a chlorine atom instead of bromine.

    4-(3-Methylphenyl)thiophen-2-amine: Similar structure with a methyl group instead of bromine.

Uniqueness

4-(3-Bromophenyl)thiophen-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 3-position of the phenyl ring can enhance its interactions with certain biological targets, making it a valuable compound for research and development .

Properties

CAS No.

1392042-83-9

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

4-(3-bromophenyl)thiophen-2-amine

InChI

InChI=1S/C10H8BrNS/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-6H,12H2

InChI Key

JYIAUAKWDGOPGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=C2)N

Origin of Product

United States

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